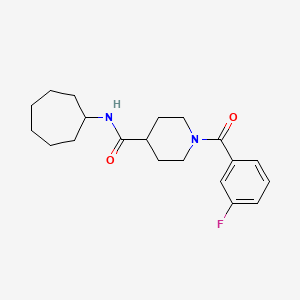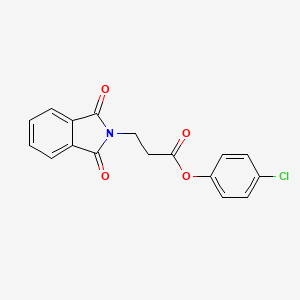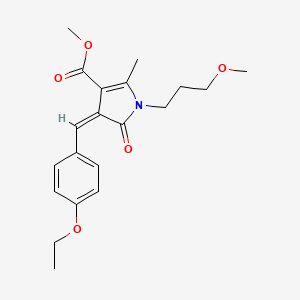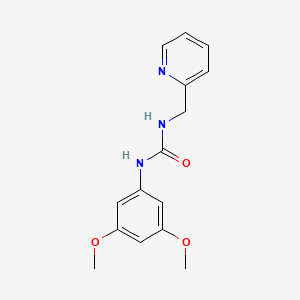
N-cycloheptyl-1-(3-fluorobenzoyl)-4-piperidinecarboxamide
Descripción general
Descripción
N-cycloheptyl-1-(3-fluorobenzoyl)-4-piperidinecarboxamide, commonly known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating brain activity. By inhibiting GABA-AT, CPP-115 increases GABA levels in the brain, leading to anxiolytic and anticonvulsant effects.
Mecanismo De Acción
CPP-115 exerts its pharmacological effects by inhibiting N-cycloheptyl-1-(3-fluorobenzoyl)-4-piperidinecarboxamide-AT, the enzyme responsible for the breakdown of N-cycloheptyl-1-(3-fluorobenzoyl)-4-piperidinecarboxamide. By inhibiting N-cycloheptyl-1-(3-fluorobenzoyl)-4-piperidinecarboxamide-AT, CPP-115 increases N-cycloheptyl-1-(3-fluorobenzoyl)-4-piperidinecarboxamide levels in the brain, leading to anxiolytic and anticonvulsant effects. N-cycloheptyl-1-(3-fluorobenzoyl)-4-piperidinecarboxamide is the main inhibitory neurotransmitter in the brain and plays a crucial role in regulating brain activity. By increasing N-cycloheptyl-1-(3-fluorobenzoyl)-4-piperidinecarboxamide levels, CPP-115 enhances the inhibitory tone in the brain, leading to a reduction in neuronal excitability.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase N-cycloheptyl-1-(3-fluorobenzoyl)-4-piperidinecarboxamide levels in the brain, leading to anxiolytic and anticonvulsant effects. In preclinical studies, CPP-115 has been shown to increase the threshold for seizure induction and reduce the severity and duration of seizures. CPP-115 has also been shown to reduce anxiety-like behavior in animal models of anxiety. In addition, CPP-115 has been investigated for its potential to reduce cocaine and alcohol intake in animal models of addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPP-115 is a potent and selective inhibitor of N-cycloheptyl-1-(3-fluorobenzoyl)-4-piperidinecarboxamide-AT, making it a valuable tool for studying the role of N-cycloheptyl-1-(3-fluorobenzoyl)-4-piperidinecarboxamide in various neurological disorders. However, CPP-115 has limited solubility in water, which can make it difficult to use in certain experimental settings. In addition, CPP-115 has a relatively short half-life, which can limit its duration of action in vivo.
Direcciones Futuras
For research on CPP-115 include investigating its potential for the treatment of other neurological disorders such as depression, schizophrenia, and neuropathic pain. In addition, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of CPP-115. Finally, the development of more potent and selective inhibitors of N-cycloheptyl-1-(3-fluorobenzoyl)-4-piperidinecarboxamide-AT may lead to the discovery of new therapeutics for the treatment of neurological disorders.
Aplicaciones Científicas De Investigación
CPP-115 has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as epilepsy, anxiety, and addiction. In preclinical studies, CPP-115 has been shown to possess potent anticonvulsant and anxiolytic effects, with a favorable safety profile. CPP-115 has also been investigated for its potential to reduce cocaine and alcohol intake in animal models of addiction.
Propiedades
IUPAC Name |
N-cycloheptyl-1-(3-fluorobenzoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27FN2O2/c21-17-7-5-6-16(14-17)20(25)23-12-10-15(11-13-23)19(24)22-18-8-3-1-2-4-9-18/h5-7,14-15,18H,1-4,8-13H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIXMMUQVNWTRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2CCN(CC2)C(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-1-(3-fluorobenzoyl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,4-dimethoxyphenyl)-N'-[2-(1-naphthyloxy)ethyl]urea](/img/structure/B4842410.png)

![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4842423.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-isopropyl-N-methylbenzenesulfonamide](/img/structure/B4842432.png)
methanone](/img/structure/B4842455.png)
![2-[(dibutylphosphoryl)methyl]-N-methylaniline](/img/structure/B4842462.png)
![6-(4-chlorophenyl)-2-ethyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4842464.png)
![1-allyl-5-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)-1H-tetrazole](/img/structure/B4842470.png)
![5-{[(2,6-difluorophenyl)amino]sulfonyl}-N-isopropyl-2-methoxybenzamide](/img/structure/B4842474.png)


![N-[3-(acetylamino)phenyl]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4842494.png)
![N-(2-tert-butylcyclohexyl)-2-({5-[3-(4-chloro-2-methylphenoxy)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4842505.png)
![2-(4-bromophenoxy)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4842507.png)